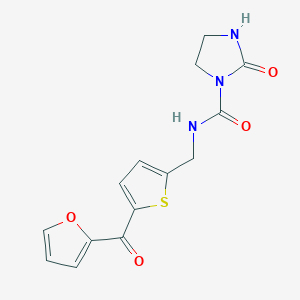

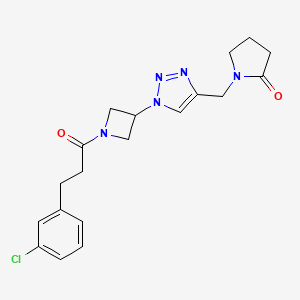

![molecular formula C17H17N3O2 B2370174 N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide CAS No. 1788571-92-5](/img/structure/B2370174.png)

N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

科学的研究の応用

Free Radical Reactions and Catalysis

Ionic liquids have been shown to promote free radical reactions, demonstrating the capability of transforming lignin model compounds into useful chemical products. This process exemplifies the potential of N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide derivatives in organic synthesis and materials science, offering a route for metal-free oxidation and depolymerization of lignin and similar compounds using O2 as the oxidant (Yang et al., 2015).

Anthelmintic Activity

A series of novel synthesized compounds containing the benzimidazole moiety have been evaluated for anthelmintic activity against Pheretima posthumous. This research highlights the biological applications of such compounds, demonstrating their potential as anthelmintic agents compared with standard drugs (Kumar & Sahoo, 2014).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their inhibitory action on corrosion of steel in acidic conditions. This application is critical in materials science, indicating the potential of such compounds to protect metals from corrosion, thereby extending their lifespan in industrial applications (Yadav et al., 2016).

Antimicrobial and Antimalarial Activities

Some novel diastereoselective benzothiazole β-lactam conjugates, synthesized from related precursors, have been evaluated for their antimicrobial and antimalarial activities. This study demonstrates the chemical versatility and potential therapeutic applications of compounds related to this compound (Alborz et al., 2018).

Water Treatment Technologies

Research on phenoxyacetic and benzoic acid herbicides, related to the solubility and persistence of certain compounds, underscores the environmental applications of benzimidazole derivatives in water treatment technologies. Membrane bioreactor (MBR) technology, for instance, has been demonstrated as an efficient method for breaking down toxic herbicides, showing the environmental significance of these compounds (Ghoshdastidar & Tong, 2013).

作用機序

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that multiple pathways are affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

It’s known that imidazole derivatives can induce a variety of biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions .

特性

IUPAC Name |

N-[(2-methyl-3H-benzimidazol-5-yl)methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-12-19-15-8-7-13(9-16(15)20-12)10-18-17(21)11-22-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBOTLXKEXFRER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CNC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

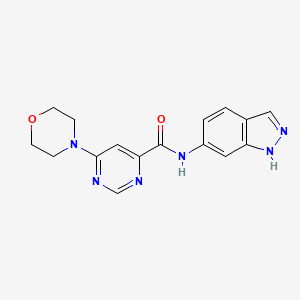

![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)

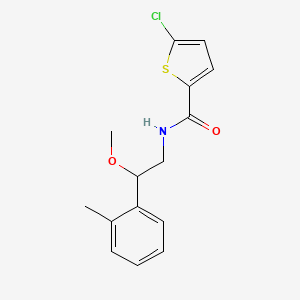

![N-{2-methyl-2-[(1-phenylethyl)amino]propyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2370094.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2370095.png)

![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)

![Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2370101.png)

![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)